

# A Technical Guide to the Spectroscopic Data of 2-Phenyl-2-pentanol

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## Compound of Interest

Compound Name: 2-Phenyl-2-pentanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Phenyl-2-pentanol**, a tertiary alcohol of interest in various chemical research and development sectors. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a centralized resource for its characterization.

## Molecular Structure

IUPAC Name: **2-Phenyl-2-pentanol** Molecular Formula:  $C_{11}H_{16}O$  Molecular Weight: 164.24 g/mol CAS Number: 4383-18-0[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

### $^1H$ NMR (Proton NMR) Data

The  $^1H$  NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. While a publicly available, fully assigned spectrum for **2-Phenyl-2-pentanol** is not readily available, the expected chemical shifts can be predicted based on the analysis of similar compounds, such as its isomer 1-phenyl-2-pentanol.[2][3]

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment (Predicted)
~ 7.45 - 7.25	Multiplet	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )
~ 2.0 - 1.8	Multiplet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~ 1.55	Singlet	3H	-C(OH)-CH <sub>3</sub>
~ 1.50	Singlet	1H	-OH
~ 1.40 - 1.20	Multiplet	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~ 0.85	Triplet	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Note: These are predicted values and may differ from experimental results. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.

## <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment (Predicted)
~ 147	C (quaternary aromatic)
~ 128	C-H (aromatic)
~ 127	C-H (aromatic)
~ 125	C-H (aromatic)
~ 75	C-OH (quaternary)
~ 38	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~ 28	-C(OH)-CH <sub>3</sub>
~ 17	-CH <sub>2</sub> -CH <sub>3</sub>
~ 14	-CH <sub>2</sub> -CH <sub>3</sub>

Note: These are predicted values based on typical chemical shifts for similar functional groups and may differ from experimental results.[\[4\]](#)[\[5\]](#)

## Infrared (IR) Spectroscopy

The infrared spectrum of **2-Phenyl-2-pentanol** reveals the presence of its key functional groups through their characteristic vibrational frequencies. The spectrum is typically acquired from a neat liquid sample.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3600 - 3200 (broad)	O-H stretch	Alcohol
3100 - 3000	C-H stretch	Aromatic
2960 - 2850	C-H stretch	Aliphatic
1600, 1495, 1450	C=C stretch	Aromatic Ring
~1150	C-O stretch	Tertiary Alcohol

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in determining the molecular weight and elucidating the structure. The mass spectrum of **2-Phenyl-2-pentanol** is characterized by several key fragments.

m/z	Relative Intensity	Proposed Fragment
164	Low	[M] <sup>+</sup> (Molecular Ion)
131	High	[M - H <sub>2</sub> O - CH <sub>3</sub> ] <sup>+</sup>
121	High	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (α-cleavage)
118	Moderate	[C <sub>9</sub> H <sub>10</sub> ] <sup>+</sup>
105	Moderate	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Note: The molecular ion peak for tertiary alcohols is often weak or absent.<sup>[1][6]</sup> The fragmentation is dominated by  $\alpha$ -cleavage (loss of the propyl group to give  $m/z$  121) and dehydration (loss of  $H_2O$ ).

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of **2-Phenyl-2-pentanol** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).<sup>[2][7]</sup>
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For  $^1H$  NMR, the spectrum is acquired at a frequency of 300-500 MHz. For  $^{13}C$  NMR, a higher number of scans is typically required due to the low natural abundance of the  $^{13}C$  isotope, and broadband proton decoupling is applied to simplify the spectrum.<sup>[8]</sup>
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

### Fourier-Transform Infrared (FTIR) Spectroscopy

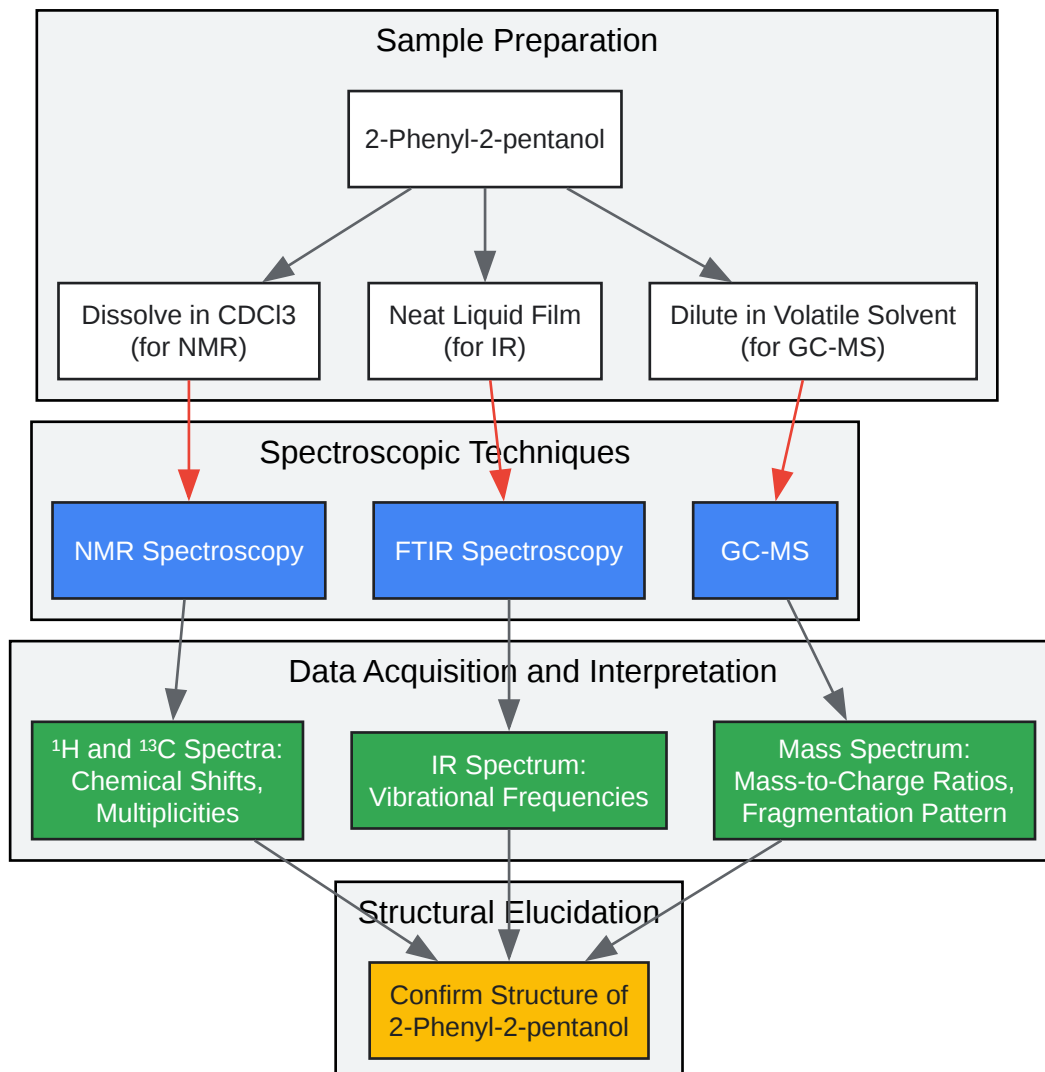
- **Sample Preparation:** For a liquid sample like **2-Phenyl-2-pentanol**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.<sup>[9][10]</sup>
- **Background Spectrum:** A background spectrum of the clean salt plates is recorded to subtract any signals from atmospheric  $CO_2$  and water vapor.
- **Sample Spectrum:** The prepared sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded, typically in the range of  $4000-400\text{ cm}^{-1}$ .<sup>[11]</sup> Multiple scans are averaged to improve the signal-to-noise ratio.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **2-Phenyl-2-pentanol** is prepared in a volatile solvent such as dichloromethane or methanol.
- **GC Separation:** A small volume (typically 1  $\mu\text{L}$ ) of the solution is injected into the gas chromatograph, which separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column.[\[12\]](#)[\[13\]](#)
- **Ionization and Mass Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is commonly used, where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer.[\[2\]](#)

## Visualizations

## Spectroscopic Analysis Workflow for 2-Phenyl-2-pentanol



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Caption: Workflow for the spectroscopic analysis of **2-Phenyl-2-pentanol**.

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